molecular formula C16H12O6 B084297 psi-Tectorigenin CAS No. 13111-57-4

psi-Tectorigenin

Cat. No. B084297
CAS RN: 13111-57-4
M. Wt: 300.26 g/mol
InChI Key: UYLQOGTYNFVQQX-UHFFFAOYSA-N
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Description

Psi-Tectorigenin is a compound derived from the synthesis and modification of tectorigenin, which is isolated from the rhizomes of Belamcanda chinensis. Tectorigenin has garnered interest due to its variety of biological activities. The synthesis process involves starting materials like 2,4,6-trihydroxyanisole leading to an intermediate, which upon further reactions produces a mixture of tectorigenin and Psi-Tectorigenin. The purification process allows for the isolation of Psi-Tectorigenin, a compound of significant interest for further chemical and physical property analysis (Zhu-Ping Xiao et al., 2008).

Synthesis Analysis

The efficient synthesis of Psi-Tectorigenin involves a multi-step reaction starting from 2,4,6-trihydroxyanisole to produce the intermediate 2,4,4′,6‐tetrahydroxy‐3‐methoxydeoxybenzoin through a Hoesch reaction. This intermediate then reacts with methanesulfonyl chloride, yielding a mixture of tectorigenin and Psi-Tectorigenin. An interesting aspect of the synthesis is the isomerization of Psi-Tectorigenin to tectorigenin, highlighting the complexity and the precision required in the synthesis process to achieve the desired compound (Zhu-Ping Xiao et al., 2008).

Scientific Research Applications

  • Inhibition of Cellular Phosphatidylinositol Turnover : Psi-Tectorigenin was isolated from a culture filtrate of actinomycetes and found to be an inhibitor of epidermal growth factor-induced phosphatidylinositol turnover in cultured A431 cells. Its inhibitory activity was notably stronger than that of genistein or orobol, making it a useful tool for the functional analysis of phosphatidylinositol turnover (Imoto et al., 1988).

  • Effect on Cytoplasmic Free Calcium in Rat Hepatocytes : Studies revealed that psi-Tectorigenin, alongside other isoflavonoids, can increase cytoplasmic free calcium in isolated rat hepatocytes. This suggests that psi-Tectorigenin affects calcium mobilization from intracellular stores, which is critical for interpreting its role in signal transduction pathways (Tomonaga et al., 1992).

  • Inhibition of Tyrosine Kinase Activity in Vascular Smooth Muscle Contraction : Psi-Tectorigenin, as a tyrosine kinase inhibitor, showed dose-dependent inhibition of contractions in de-endothelialized rat aortic rings. It suggests that psi-Tectorigenin affects Ca2+ entry and store refilling, vital for understanding its role in vascular physiology (Filipeanu et al., 1995).

  • Influence on Myelomonocytic Leukemia Cell Differentiation : Psi-Tectorigenin was found to induce differentiation in human myelogenous leukemia cells, suggesting its potential in cancer research. This effect was more pronounced than that of other similar compounds, indicating its specific impact on phosphatidylinositol turnover and protein tyrosine kinase activity in these cells (Makishima et al., 1991).

Safety And Hazards

Tectorigenin may exert certain cytotoxicity, which is related to the administration time and concentration . To ensure the safety of tectorigenin’s clinical application, it is necessary to conduct a risk assessment of human exposure to tectorigenin, carry out more in-depth research on the mechanism of toxicity, and explore ways to reduce its toxicity in the future .

Future Directions

To advance tectorigenin into a viable clinical therapeutic drug, we summarize several key directions for future research on tectorigenin to conclude this study . These include exploring the pharmacological targets and mechanisms of action; finding an appropriate concentration to balance pharmacological effects and toxicity; attempting diversified delivery strategies to improve the bioavailability; and structural modification to obtain tectorigenin derivatives with higher pharmacological activity .

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-15-12(19)6-11(18)13-14(20)10(7-22-16(13)15)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLQOGTYNFVQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156899
Record name Psi-tectorigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isotectorigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0303924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

psi-Tectorigenin

CAS RN

13111-57-4
Record name ψ-Tectorigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13111-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name psi-Tectorigenin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013111574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Psi-tectorigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSI-TECTORIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HXB4THX7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
M Imoto, T Yamashita, T Sawa, S Kurasawa… - FEBS …, 1988 - Wiley Online Library
… Psi-tectorigenin, an isoflavonoid, … psi-tectorigenin inhibited phosphatidylinositol turnover without inhibiting epidermal growth factor receptor tyrosine protein kinase. Thus, psi-tectorigenin …
Number of citations: 66 febs.onlinelibrary.wiley.com
M Imoto, N Shimura, K Umezawa - The Journal of Antibiotics, 1991 - jstage.jst.go.jp
… We have studied the mechanismof action and found that psi-tectorigenin acts on the … enzymein the presence of psi-tectorigenin (Table 1). Thus, psi-tectorigenin was shownto inhibit the …
Number of citations: 10 www.jstage.jst.go.jp
T Tomonaga, T Mine, I Kojima, M Taira… - Biochemical and …, 1992 - Elsevier
Isoflavonoid compounds, genistein, psi-tectorigenin and orobol have been implicated as inhibitors of tyrosine-specific protein kinase and phosphatidylinositol turnover. These …
Number of citations: 29 www.sciencedirect.com
KT Lee, IC Sohn, YK Kim, JH CHOI… - Biological and …, 2001 - jstage.jst.go.jp
… reported that genistein, a protein tyrosine kinase (PTK) inhibitor, induced leukemia cell differentiation and apoptosis, whereas the non-PTK inhibitory isoflavones psi-tectorigenin and …
Number of citations: 108 www.jstage.jst.go.jp
M Makishima, Y Honma, M Hozumi, K Sampi… - Leukemia research, 1991 - Elsevier
… On the other hand, psi-tectorigenin was more effective than genistein in inducing the differentiations of ML1 and HL-60 cells. Psi-tectorigenin is reported to inhibit phosphatidylinositol …
Number of citations: 67 www.sciencedirect.com
CM Filipeanu, E Brailoiu, G Huhurez… - European journal of …, 1995 - Elsevier
… The effects of three tyrosine kinase inhibitors: genistein, quercetin and psi-tectorigenin, were investigated on contractions evoked in de-endothelised rat aortic rings, either by …
Number of citations: 66 www.sciencedirect.com
M Makishima, Y Honma, M Hozumi, N Nagata… - … et Biophysica Acta (BBA …, 1993 - Elsevier
… GM-CSF also induced the NBT-reducing activity of the cells in combination with 2,5-dihydroxycinnamic acid methyl ester, psi-tectorigenin and staurosporine, although each of them did …
Number of citations: 19 www.sciencedirect.com
H Umezawa, H TOBE, N SHIBAMOTO… - The Journal of …, 1975 - jstage.jst.go.jp
… -trihydroxy-8-methoxyisoflavone (psi-tectorigenin) which had been syn… psi-tectorigenin and 8hydroxygenistein from natural sources. Moreover, it is the first time to isolate psi-tectorigenin…
Number of citations: 97 www.jstage.jst.go.jp
MS Johnson, WB Wolbers, J Noble, M Fennell… - Molecular and cellular …, 1995 - Elsevier
… , psi-tectorigenin … psitectorigenin (Fig. Id) and lavendustin A (Hsu et al., 1991) (Fig. le) significantly (P < 0.05) reduced 1st hour LH release at higher concentrations, and psi-tectorigenin …
Number of citations: 14 www.sciencedirect.com
M Imoto, K Umezawa, Y Takahashi… - Journal of Natural …, 1990 - ACS Publications
… As a result we discovered psi-tectorigenin as an inhibitor of Ptdlns turnover … from psi-tectorigenin, may be an useful tool for study of the cellular role of Ptdlns turnover. …
Number of citations: 52 pubs.acs.org

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